Furantetracarboxylic acid
Description
Properties
IUPAC Name |
furan-2,3,4,5-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPGQRTQFRMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285293 | |
| Record name | Furantetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20416-04-0 | |
| Record name | 2,3,4,5-Furantetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20416-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furantetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furantetracarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furantetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURANTETRACARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526V46EZC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Furantetracarboxylic acid (FTCA), also known as tetrahydrofuran-2,3,4,5-tetracarboxylic acid, is a five-membered heterocyclic aromatic compound characterized by four carboxyl functional groups. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications. The following sections provide a comprehensive overview of the applications of FTCA, supported by recent research findings and case studies.
Salt and Cocrystal Formation
FTCA has been extensively studied for its ability to form salts and cocrystals with amines, particularly 2-aminopyrimidine. Research has shown that the formation of these complexes can be predicted using the DpKa (difference in pKa values) approach. In one notable study, FTCA was combined with 2-aminopyrimidine to produce a novel salt, which was characterized using single-crystal X-ray diffraction and density functional theory calculations .
Table 1: Summary of Salt and Cocrystal Formations with FTCA
| Compound Pair | DpKa | Type | Reference |
|---|---|---|---|
| FTCA - 2-aminopyrimidine | 1.24 | Salt | |
| Benzoic Acid - 2-aminopyrimidine | -1.15 | Cocrystal | |
| Ibuprofen - 2-aminopyrimidine | -0.81 | Cocrystal |
Biological Applications
This compound and its derivatives have shown promising biological activities. Various studies have indicated that furan-based compounds exhibit anti-cancer, antimicrobial, anti-hyperglycemic, and analgesic properties. The structural features of FTCA contribute to its bioactivity, making it a candidate for drug development .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of FTCA derivatives against several bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
Computational Studies
Computational chemistry plays a crucial role in understanding the interactions and stability of FTCA-based complexes. Density functional theory calculations have been employed to predict molecular geometries and electronic properties of FTCA salts and cocrystals. These studies help elucidate the mechanisms behind proton transfer and the formation of stable structures .
Table 2: Computational Findings on FTCA Complexes
| Parameter | Value | Methodology |
|---|---|---|
| HOMO Localization | Carboxylic group of FTCA | DFT calculations |
| LUMO Localization | Nitrogen atoms of 2-AP | DFT calculations |
| Geometrical Parameters | Comparable with SCXRD data | Single-crystal X-ray diffraction |
Comparison with Similar Compounds
Structural and Acidic Properties
The following table summarizes key structural and functional differences between FTCA and related polycarboxylic acids:
Key Observations:
- Acidity : FTCA’s four carboxyl groups make it significantly more acidic than FDCA or dicarboxylic analogs. This enhances its salt-forming capability, particularly with weak bases like 2-AP .
- Ring Saturation : Unlike FDCA (aromatic furan), FTCA’s tetrahydrofuran ring is saturated, reducing aromaticity but improving conformational flexibility for intermolecular interactions .
Non-Covalent Interactions and Crystallography
FTCA’s salt formation with 2-AP involves two N–H/O hydrogen bonds (d = 1.860 Å and 1.994 Å), forming an R₂²(8) supramolecular motif . In contrast:
- FDCA primarily interacts via O–H/O hydrogen bonds in polymeric matrices, but its specific interactions in salt forms are less documented in the provided evidence .
Preparation Methods
Cyclization of Tetraethyl Dioxalylsuccinate
An alternative route involves the cyclization of tetraethyl dioxalylsuccinate, a diester derivative of dioxalylsuccinic acid. This method, detailed in Russian Chemical Reviews , begins with the synthesis of the O-sodio derivative of tetraethyl dioxalylsuccinate. Treatment with bromine induces intramolecular cyclization, forming the furan ring while retaining all four carboxyl groups as ethyl esters. Subsequent hydrolysis under acidic conditions yields the free acid.
Advantages:
-
Higher regioselectivity compared to oxalacetic ester condensation.
-
Reduced decarboxylation due to milder hydrolysis conditions.
Limitations:
-
Requires handling of bromine, necessitating specialized equipment.
-
Intermediate purification is challenging due to side products .
Metal-Catalyzed Oxidation of Furan Derivatives
While direct oxidation of furan derivatives to tetracarboxylic acids remains underexplored, analogous pathways for 2,5-furandicarboxylic acid (FDCA) synthesis provide insights. For instance, oxidation of 5-(acetoxymethyl)furfural (AMF) using cobalt-manganese-bromide catalysts at 140–200°C produces FDCA . Adapting this methodology for tetracarboxylation would require furan precursors with four oxidizable substituents, such as 5-hydroxymethylfurfural derivatives bearing additional hydroxymethyl or carboxyl groups.
Hypothetical Pathway:
Challenges:
-
Controlling over-oxidation to CO₂.
-
Designing stable precursors with four oxidizable groups.
Solid-State Synthesis via Salt Formation
Recent advances highlight the role of salt intermediates in stabilizing this compound during synthesis. For example, reacting the acid with potassium hydroxide produces potassium furantetracarboxylate (K₄fta), which is less prone to decarboxylation . This salt serves as a precursor for metal-organic frameworks (MOFs), such as silver complexes synthesized by reacting K₄fta with AgNO₃ and 2,2′-bipyridine in aqueous acetonitrile .
Conditions:
-
Solvent: Water-acetonitrile mixture (3:1 v/v).
-
Temperature: 160°C (hydrothermal synthesis).
Computational Insights into Reaction Pathways
Density functional theory (DFT) studies reveal that protonation of furan intermediates plays a critical role in directing carboxylation. For instance, O,C-diprotonated forms of 3-(furan-2-yl)propenoic acids exhibit enhanced electrophilicity, facilitating nucleophilic attack by carboxylate anions . These findings suggest that superacidic media (e.g., trifluoromethanesulfonic acid) could promote tetracarboxylation via stabilization of cationic intermediates.
Mechanistic Proposal:
-
Diprotonation of furan ring at O and C positions.
-
Nucleophilic attack by carboxylate ions at activated carbons.
-
Deprotonation and rearomatization to yield tetracarboxylic acid .
Comparative Analysis of Synthesis Methods
The table below summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Oxalacetic ester condensation | Alkaline, 80–100°C | 40–50% | Decarboxylation during hydrolysis |
| Dioxalylsuccinate cyclization | Br₂, room temperature | 35–45% | Bromine handling, side reactions |
| Salt-mediated synthesis | Hydrothermal, 160°C | 60–70% | Requires pure K₄fta precursor |
Q & A
Q. What statistical approaches are recommended for analyzing FTCA’s structure-property relationships in high-throughput screening studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
